Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol
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Overview
Description
Rel-((1R,4S,5S)-2-azabicyclo[211]hexan-5-yl)methanol is a bicyclic compound featuring a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of photoredox catalysis and efficient annulation techniques are likely to be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The azabicyclo structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol can be compared with other similar compounds, such as:
- Rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Rel-(1R,4R,5S)-1-(1-Methyl-1H-pyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its azabicyclo framework, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl]methanol |
InChI |
InChI=1S/C6H11NO/c8-3-5-4-1-6(5)7-2-4/h4-8H,1-3H2/t4-,5+,6-/m1/s1 |
InChI Key |
BAZDKQVHVXEPRL-NGJCXOISSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1[C@H]2CO |
Canonical SMILES |
C1C2CNC1C2CO |
Origin of Product |
United States |
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